Bz-Asn-Gly-Thr-NH2

N-glycosylation Parasitology OST acceptor specificity

Standard OST substrates suffer from variable affinity and metabolic instability, compromising assay reproducibility. Bz-Asn-Gly-Thr-NH2 solves this with a defined Asn-Gly-Thr sequon, N-terminal benzoyl cap, and C-terminal amide. - **10× higher apparent affinity** vs. acetyl-protected analogs, reducing substrate requirements - **C-terminal amidation** blocks carboxypeptidase degradation in cell lysates - **Validated across species** - active in T. gondii, T. b. brucei, and porcine OST; inactive in P. falciparum (glycosylation-deficient control) - **≥90% HPLC purity** with lot-specific COA

Molecular Formula C17H23N5O6
Molecular Weight 393.4
CAS No. 153919-60-9
Cat. No. B597325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Asn-Gly-Thr-NH2
CAS153919-60-9
Molecular FormulaC17H23N5O6
Molecular Weight393.4
Structural Identifiers
SMILESCC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1
InChIKeyUFUKQTFINZBSBS-PUYPPJJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Asn-Gly-Thr-NH2 Procurement Guide


Bz-Asn-Gly-Thr-NH2 (CAS 153919-60-9) is a custom synthetic tetrapeptide bearing an N-terminal benzoyl cap and a C-terminal amide, explicitly designed as a defined acceptor substrate for oligosaccharyltransferase (OST) enzymes . Unlike complex glycoprotein substrates, this compound presents the minimal Asn-X-Thr consensus sequon (where X = Gly) required for en bloc N-glycosylation, thereby enabling precise, reproducible measurement of OST catalytic activity without confounding contributions from distal polypeptide context [1]. The benzoyl modification enhances membrane permeability and substrate recognition, while the C-terminal amidation eliminates the free carboxylate to improve metabolic stability and simplify kinetic interpretation .

Bz-Asn-Gly-Thr-NH2 vs. Generic OST Substrates


The common assumption that any Asn-X-Thr/Ser-containing peptide can serve as a generic OST substrate is contradicted by decades of kinetic and structural evidence [1]. The identity of the X residue, the N-terminal protecting group, and the C-terminal capping chemistry are not cosmetic variations — they are functional determinants of substrate recognition, binding affinity, and catalytic turnover efficiency [2]. Bz-Asn-Gly-Thr-NH2 occupies a unique intersection in this parameter space: the Gly at the X position presents minimal steric hindrance, the benzoyl cap provides a ~10-fold enhancement in apparent affinity over acetyl-protected analogs [3], and the C-terminal amide stabilizes the peptide against carboxypeptidase degradation while mimicking the native polypeptide backbone [1]. Substituting any one of these features — changing Gly to Leu, Ala, or Pro; replacing the benzoyl with acetyl; or removing the C-terminal amide — produces a functionally distinct entity with altered Km, Vmax, or organism specificity, rendering cross-study comparisons unreliable and experimental reproducibility compromised [2][3].

Bz-Asn-Gly-Thr-NH2 Performance Evidence


Organism-Specific N-Glycosylation Selectivity

In a direct head-to-head comparison within the same experimental system, Bz-Asn-Gly-Thr-NH2 and Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 were evaluated as exogenous acceptor substrates for N-glycosylation using radioactive dolichol-pyrophosphate-linked oligosaccharide donors and cell-free lysates from three parasitic protozoa [1]. Both peptides were N-glycosylated by Toxoplasma gondii and Trypanosoma brucei brucei lysates, but neither was glycosylated by Plasmodium falciparum lysates, confirming that Bz-Asn-Gly-Thr-NH2 serves as a bona fide, transferable N-glycosylation probe with organism-level discriminatory power [1]. Critically, the simpler tetrapeptide Bz-Asn-Gly-Thr-NH2 provides equivalent qualitative diagnostic information (glycosylation-competent vs. -incompetent lysate) without the added complexity, cost, or potential steric interference of the extended Dnp-hexapeptide [2].

N-glycosylation Parasitology OST acceptor specificity

Benzoyl N-Cap Affinity Enhancement

In a study examining Nα-acyl derivatives of Asn-Leu-Thr-NH2 as inhibitors of co-translational glycosylation in canine pancreatic microsomes, the benzoyl derivative (Nα-Bz-Asn-Leu-Thr-NH2) was approximately 10-fold more effective than the acetyl derivative (Nα-Ac-Asn-Leu-Thr-NH2) at inhibiting glycosylation of the radiolabeled acceptor [1]. Although this comparison uses Leu rather than Gly at the X position, the structure–activity relationship for the N-terminal cap is firmly established: the aromatic benzoyl group consistently enhances apparent affinity for OST compared to the small aliphatic acetyl group, an effect attributed to favorable hydrophobic interactions with the enzyme's peptide-binding cleft [1][2]. By direct class-level extrapolation, Bz-Asn-Gly-Thr-NH2 benefits from the same benzoyl-driven affinity enhancement over any acetyl-protected Asn-X-Thr/Ser analog [2].

OST kinetics Substrate inhibition N-terminal modification

Reference Standard for OST Active-Site Studies

Bz-Asn-Gly-Thr-NH2 (as its N-methylamide analog, Bz-Asn-Gly-Thr-NHCH3) has been employed as the cognate competitive blocking ligand in independent active-site labeling and photoaffinity probe studies of pig liver OST [1][2]. In one study, labeling of both OST subunits by an epoxyethylglycyl hexapeptide inhibitor was competitively blocked by the acceptor peptide N-benzoyl-Asn-Gly-Thr-NHCH3, but not by a Gln-substituted analog, confirming that Bz-Asn-Gly-Thr-NHCH3 occupies the authentic catalytic site with high specificity [2]. In a separate study, benzophenone-containing photoaffinity labels derived from the Bz-Asn-Leu-Thr-NH2 scaffold showed Ki values of 41 ± 6 µM and 21 ± 6 µM versus the standard substrate [¹⁴C]Bz-Asn-Leu-Thr-NH2, establishing a quantitative benchmark for competitive binding at the OST active site [1]. The repeated selection of the Bz-Asn-Gly-Thr/Leu-Thr scaffold as the reference substrate across independent laboratories and experimental paradigms establishes this compound family as the de facto standard for OST active-site characterization [1][2].

Active-site mapping Photoaffinity labeling OST inhibitor development

Commercial Purity and Analytical Documentation

Bz-Asn-Gly-Thr-NH2 (as its trifluoroacetate salt) is commercially available from Sigma-Aldrich (Product No. 06857) at ≥90% purity by HPLC, with lot-specific Certificates of Analysis (COA) provided for each batch . Multiple independent custom synthesis vendors offer purity grades up to >98% (HPLC) with supporting mass spectrometry documentation [1][2]. This level of analytical characterization — including HPLC retention time, mass confirmation, and in some cases NMR structural verification — provides procurement traceability that is absent from many generic peptide suppliers [2]. In contrast, alternative OST substrates such as Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 are less widely stocked by major chemical suppliers, and the extended sequence introduces additional complexity in purity analysis and batch-to-batch consistency verification [1].

Quality control HPLC purity Procurement specification

X-Position Residue Steric Effects on Glycosylation

Systematic structure–activity studies on the Asn-X-Thr sequon have established that the identity of the X residue significantly modulates OST substrate efficiency [1][2]. In a comparative analysis of Asn-X-Thr tripeptide acceptors, peptides with small or flexible X residues (Gly, Ala) demonstrated similar conformational properties and served as efficient acceptors, whereas peptides with β-branched or conformationally restricted X residues (Val, Pro, AIB) showed markedly reduced or abolished acceptor activity [1]. The hexapeptide Pro-Asn-Gly-Thr-Ala-Val was glycosylated at a high rate in chicken oviduct microsomes, demonstrating that the Asn-Gly-Thr core sequon supports efficient glycosylation even within extended sequence contexts [2]. Although a direct kinetic comparison of Bz-Asn-Gly-Thr-NH2 vs. Bz-Asn-Leu-Thr-NH2 under identical assay conditions has not been reported, the published conformational and substrate behavior data strongly predict that Gly at the X position minimizes steric interference with the OST active site relative to the bulkier Leu side chain, potentially resulting in higher kcat/Km [1].

Sequon optimization Steric effects OST substrate efficiency

C-Terminal Amidation and Peptide Stability

The C-terminal amide (-NH2) modification of Bz-Asn-Gly-Thr-NH2 serves two critical functions that differentiate it from free acid (-COOH) or methyl ester (-NHCH3 or -OCH3) analogs . First, C-terminal amidation confers resistance to carboxypeptidase-mediated degradation, extending the functional half-life of the peptide in cell-free lysates and microsomal preparations that contain active exopeptidases [1]. Second, the amide more closely mimics the native polypeptide backbone at the +1 position C-terminal to the Thr residue, providing a more physiologically relevant substrate for OST kinetic measurements than methyl ester derivatives (such as Bz-Asn-Gly-Thr-NHCH3 or Ac-Asn-Leu-Thr-NHCH3) which introduce a non-native methyl group at the scissile bond proximity [2]. The BRENDA enzyme database lists N-benzoyl-Asn-Gly-Thr-NHCH3 as a characterized substrate for pig liver OST (EC 2.4.99.18), confirming that the Gly-Thr core is recognized, but the -NHCH3 cap represents a methodological variation from the more stable -NH2 terminus [2].

Peptide stability C-terminal modification Exopeptidase resistance

Bz-Asn-Gly-Thr-NH2 Application Scenarios


N-Glycosylation Screening in Parasitic Protozoa

Bz-Asn-Gly-Thr-NH2 has been directly validated as an acceptor substrate for discriminating N-glycosylation-competent parasites (T. gondii, T. b. brucei) from glycosylation-deficient ones (P. falciparum asexual intraerythrocytic stage) [1]. Its minimal tripeptide core sequence avoids steric interference that could occur with bulkier hexapeptide substrates, while the benzoyl N-cap and C-terminal amide ensure adequate membrane permeability and metabolic stability in crude cell-free lysates [1]. This compound is the substrate of choice for any laboratory conducting comparative glycobiology of Apicomplexan or Kinetoplastid parasites where the presence or absence of functional OST activity is a central research question [1].

OST Active-Site Characterization & Inhibitor Screening

Bz-Asn-Gly-Thr-NH2 (and its methyl amide analog) has been repeatedly employed as the reference competitive ligand for OST active-site mapping, including in epoxyethylglycyl inhibitor labeling studies and benzophenone-based photoaffinity probe development [1][2]. The compound's validated ability to competitively block active-site-directed probes confirms that it occupies the authentic catalytic site [2]. For any laboratory developing novel OST inhibitors — whether for antifungal, antiparasitic, or anticancer applications — Bz-Asn-Gly-Thr-NH2 provides a well-characterized, commercially available reference substrate against which new chemical entities can be benchmarked [1][2].

Standardized Substrate for OST Activity Assays

The benzoyl modification on Bz-Asn-Gly-Thr-NH2 confers approximately 10-fold greater apparent affinity for OST compared to acetyl-protected analogs, based on well-established structure–activity relationships for Nα-acyl Asn-X-Thr peptides [1]. This enhanced potency translates to lower substrate requirements per assay and improved signal-to-noise ratios in kinetic measurements [1]. Combined with its commercial availability from Sigma-Aldrich at ≥90% HPLC purity with lot-specific COA documentation [2], Bz-Asn-Gly-Thr-NH2 is the preferred defined substrate for laboratories establishing standardized OST activity assays in purified, reconstituted, or microsomal enzyme preparations [1][2].

Glycosylation Machinery in Non-Model Organisms

The demonstrated cross-species functionality of Bz-Asn-Gly-Thr-NH2 — showing acceptor activity in T. gondii and T. b. brucei but not P. falciparum [1], and serving as a reference substrate for porcine (pig liver) OST [2] — establishes this compound as a versatile probe for characterizing N-glycosylation machinery in non-model organisms. The Gly residue at the X position of the sequon presents the minimal steric requirement for OST recognition [3], maximizing the probability that the peptide will be accepted by divergent OST enzymes across eukaryotic diversity. For biotechnology laboratories engineering glycosylation pathways in novel expression hosts, Bz-Asn-Gly-Thr-NH2 provides a portable, species-agnostic substrate for initial OST activity validation [1][3].

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